molecular formula C12H20N2O2S2 B12481255 3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate

3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate

Cat. No.: B12481255
M. Wt: 288.4 g/mol
InChI Key: WACLFUKJWLKYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Introduction of the Carbodithioate Group: The carbodithioate group is typically introduced through the reaction of a thiocarbonyl compound with the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the morpholine or pyrrolidine rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxamides and morpholine-4-sulfonamides have similar morpholine rings.

    Carbodithioate Compounds: Other carbodithioate derivatives include those with different substituents on the thiocarbonyl group.

Uniqueness

3-Oxo-3-(pyrrolidin-1-yl)propyl morpholine-4-carbodithioate is unique due to the combination of its three distinct functional groups. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H20N2O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

(3-oxo-3-pyrrolidin-1-ylpropyl) morpholine-4-carbodithioate

InChI

InChI=1S/C12H20N2O2S2/c15-11(13-4-1-2-5-13)3-10-18-12(17)14-6-8-16-9-7-14/h1-10H2

InChI Key

WACLFUKJWLKYBI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCSC(=S)N2CCOCC2

Origin of Product

United States

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